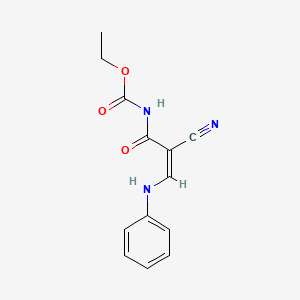

ethyl N-(3-anilino-2-cyanoacryloyl)carbamate

Beschreibung

Ethyl N-(3-anilino-2-cyanoacryloyl)carbamate is a cyanoacrylate derivative featuring a carbamate group linked to an aniline-substituted acryloyl scaffold. The compound’s core structure includes:

- Acryloyl backbone: Provides reactivity for polymerization or ligand-metal interactions .

- Carbamate moiety: Common in agrochemicals and pharmaceuticals, with known toxicological profiles in simpler analogs like ethyl carbamate (urethan) .

Synthesis of related compounds involves reactions of anilinoethyl halides with chloroformates or cyanoacrylic acid derivatives, as seen in and .

Eigenschaften

CAS-Nummer |

6275-85-0 |

|---|---|

Molekularformel |

C13H13N3O3 |

Molekulargewicht |

259.26 g/mol |

IUPAC-Name |

ethyl N-[(Z)-3-anilino-2-cyanoprop-2-enoyl]carbamate |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-13(18)16-12(17)10(8-14)9-15-11-6-4-3-5-7-11/h3-7,9,15H,2H2,1H3,(H,16,17,18)/b10-9- |

InChI-Schlüssel |

UVXRBXJEEULFPD-KTKRTIGZSA-N |

Isomerische SMILES |

CCOC(=O)NC(=O)/C(=C\NC1=CC=CC=C1)/C#N |

Kanonische SMILES |

CCOC(=O)NC(=O)C(=CNC1=CC=CC=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyanoacetylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can lead to a variety of substituted carbamates or other derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate involves its interaction with specific molecular targets. The cyano and phenylamino groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares ethyl N-(3-anilino-2-cyanoacryloyl)carbamate with its chloro- and dichloro-substituted analogs:

Key Observations :

Biologische Aktivität

Ethyl N-(3-anilino-2-cyanoacryloyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive analysis of its biological activity, synthesis, and relevant case studies.

Synthetic Route

The synthesis of ethyl N-(3-anilino-2-cyanoacryloyl)carbamate involves several key steps:

- Formation of Acetylanilino Intermediate : Acetylation of aniline to yield 4-acetylaniline.

- Synthesis of Cyanoacryloyl Intermediate : Reaction of cyanoacetic acid with suitable reagents to form the cyanoacryloyl group.

- Coupling Reaction : The final step involves coupling the acetylanilino intermediate with the cyanoacryloyl intermediate in the presence of ethyl carbamate.

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Reduction can convert the cyano group into an amine.

- Substitution : Nucleophilic substitution reactions can occur at the cyano group.

Antimicrobial Properties

Preliminary investigations have indicated that ethyl N-(3-anilino-2-cyanoacryloyl)carbamate exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

Recent research has focused on its anticancer properties, particularly against MCT1-expressing cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve inhibition of lactate and pyruvate influx, leading to decreased cell viability due to energy deprivation.

Table 1: Anticancer Activity Data

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl N-(3-anilino-2-cyanoacryloyl)carbamate | A-549 | 25.0 ± 0.4 | MCT1 inhibition |

| Ethyl N-(3-anilino-2-cyanoacryloyl)carbamate | MCF-7 | 49.8 ± 0.6 | MCT1 inhibition |

The primary mechanism involves binding to specific molecular targets, modulating enzyme or receptor activity, which leads to various biological effects. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of ethyl N-(3-anilino-2-cyanoacryloyl)carbamate showed promising results in reducing tumor growth in A-549 cell lines when treated with varying concentrations over time. The study utilized an MTT assay to assess cell viability, confirming that higher concentrations led to significant reductions in cell survival rates.

Case Study 2: Antimicrobial Activity Assessment

Another case study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable zone of inhibition at concentrations as low as 10 µg/mL, indicating its potential for further development into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.